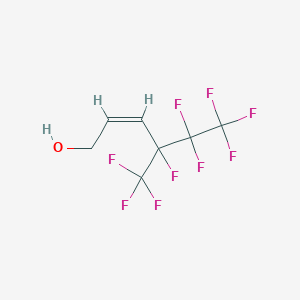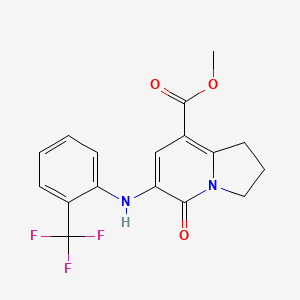
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules.
Méthodes De Préparation
The synthesis of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a pyrrole derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amidation Reaction: The amino group is introduced through an amidation reaction, often using an amine derivative.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. The indolizine core may interact with nucleic acids or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate can be compared with similar compounds such as:
Methyl 5-oxo-6-(2-fluorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: This compound features a fluorine atom instead of a trifluoromethyl group, which may result in different biological activity and stability.
Methyl 5-oxo-6-(2-chlorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The presence of a chlorine atom can alter the compound’s reactivity and interaction with molecular targets.
Methyl 5-oxo-6-(2-bromophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The bromine atom may enhance the compound’s ability to participate in specific chemical reactions, such as halogenation or cross-coupling reactions.
Propriétés
Numéro CAS |
612065-22-2 |
|---|---|
Formule moléculaire |
C17H15F3N2O3 |
Poids moléculaire |
352.31 g/mol |
Nom IUPAC |
methyl 5-oxo-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C17H15F3N2O3/c1-25-16(24)10-9-13(15(23)22-8-4-7-14(10)22)21-12-6-3-2-5-11(12)17(18,19)20/h2-3,5-6,9,21H,4,7-8H2,1H3 |
Clé InChI |
MIFMWUNCTLJPBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


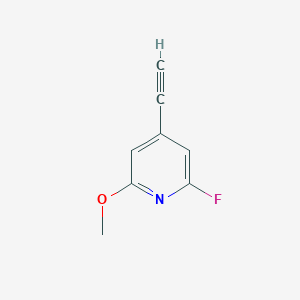
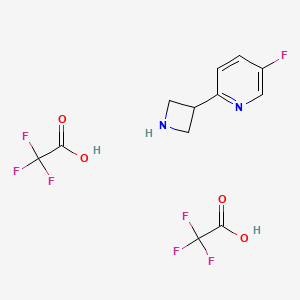
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
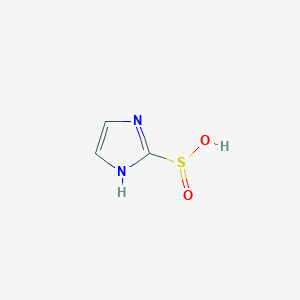
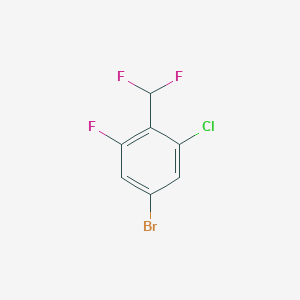


![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)


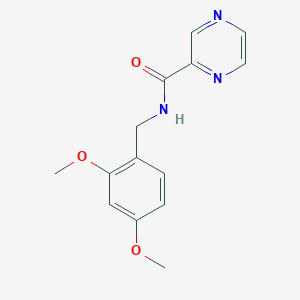
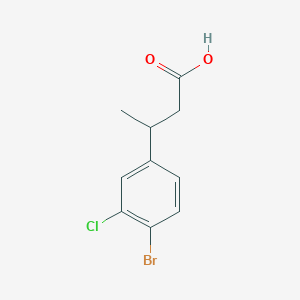
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
